molecular formula C29H42N4O3S B1192087 3-Hydroxy-N-{(2s,3r)-3-Hydroxy-4-[(2-Methylpropyl){[5-(1,2-Oxazol-5-Yl)thiophen-2-Yl]sulfonyl}amino]-1-Phenylbutan-2-Yl}benzamide

3-Hydroxy-N-{(2s,3r)-3-Hydroxy-4-[(2-Methylpropyl){[5-(1,2-Oxazol-5-Yl)thiophen-2-Yl]sulfonyl}amino]-1-Phenylbutan-2-Yl}benzamide

Cat. No. B1192087
M. Wt: 526.74
InChI Key: NUWUAXVOJNDVOZ-SANMLTNESA-N
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Description

AF8 is a novel selective and potent inhibitor of Sirtuin 2 (SIRT2), demonstrating broad cytotoxicity amongst cancer cell lines, but minimal toxicity in noncancerous cells.

Scientific Research Applications

Antimycobacterial Activity

Research on compounds structurally similar to 3-Hydroxy-N-{(2s,3r)-3-Hydroxy-4-[(2-Methylpropyl){[5-(1,2-Oxazol-5-Yl)thiophen-2-Yl]sulfonyl}amino]-1-Phenylbutan-2-Yl}benzamide has shown promising results in antimycobacterial activities. In particular, hydroxyethylsulfonamides, derived from (2S,3S)-Boc-phenylalanine epoxide, were synthesized and exhibited activity against M. tuberculosis. This activity was notably influenced by specific structural features, such as the presence of a free amino group at C2 and the sulphonamide moiety. The compounds were also found to be highly cytotoxic against Hep G2 A16 cells (Moreth et al., 2014).

Electrochemical Properties

Electrochemical studies on biorelevant sulphonamide azomethines, including those similar to the compound , revealed significant insights. A series of synthesized Schiff base derivatives exhibited irreversible and diffusion-controlled electrode processes. Key parameters like charge transfer coefficient, formation constant, and diffusion coefficient were determined, contributing to the understanding of their electrochemical behavior (Kathal et al., 2020).

Anticancer Properties

Some derivatives structurally related to the compound demonstrated significant anticancer properties. For instance, compounds with a 1,4‐Naphthoquinone structure containing a Phenylaminosulfanyl Moiety showed remarkable cytotoxic activity against various human cancer cell lines. Notably, these compounds exhibited low toxicity in normal human kidney HEK293 cells and induced apoptosis via upregulation of caspase proteins, indicating their potential as cancer treatment agents (Ravichandiran et al., 2019).

Antimicrobial and Anti-inflammatory Activities

Several studies have demonstrated the potential antimicrobial and anti-inflammatory properties of compounds similar to 3-Hydroxy-N-{(2s,3r)-3-Hydroxy-4-[(2-Methylpropyl){[5-(1,2-Oxazol-5-Yl)thiophen-2-Yl]sulfonyl}amino]-1-Phenylbutan-2-Yl}benzamide. For instance, substituted N-[(3-(1H-pyrrol-1yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamide derivatives showcased potential as anticancer agents, indicating their significance in therapeutic applications (Redda et al., 2011).

properties

Product Name

3-Hydroxy-N-{(2s,3r)-3-Hydroxy-4-[(2-Methylpropyl){[5-(1,2-Oxazol-5-Yl)thiophen-2-Yl]sulfonyl}amino]-1-Phenylbutan-2-Yl}benzamide

Molecular Formula

C29H42N4O3S

Molecular Weight

526.74

IUPAC Name

Benzyl (S)-(6-(3-octylthioureido)-1-oxo-1-(phenylamino)hexan-2-yl)carbamate

InChI

InChI=1S/C29H42N4O3S/c1-2-3-4-5-6-14-21-30-28(37)31-22-15-13-20-26(27(34)32-25-18-11-8-12-19-25)33-29(35)36-23-24-16-9-7-10-17-24/h7-12,16-19,26H,2-6,13-15,20-23H2,1H3,(H,32,34)(H,33,35)(H2,30,31,37)/t26-/m0/s1

InChI Key

NUWUAXVOJNDVOZ-SANMLTNESA-N

SMILES

O=C(OCC1=CC=CC=C1)N[C@@H](CCCCNC(NCCCCCCCC)=S)C(NC2=CC=CC=C2)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AF8;  AF-8;  AF 8

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Hydroxy-N-{(2s,3r)-3-Hydroxy-4-[(2-Methylpropyl){[5-(1,2-Oxazol-5-Yl)thiophen-2-Yl]sulfonyl}amino]-1-Phenylbutan-2-Yl}benzamide
Reactant of Route 2
Reactant of Route 2
3-Hydroxy-N-{(2s,3r)-3-Hydroxy-4-[(2-Methylpropyl){[5-(1,2-Oxazol-5-Yl)thiophen-2-Yl]sulfonyl}amino]-1-Phenylbutan-2-Yl}benzamide
Reactant of Route 3
3-Hydroxy-N-{(2s,3r)-3-Hydroxy-4-[(2-Methylpropyl){[5-(1,2-Oxazol-5-Yl)thiophen-2-Yl]sulfonyl}amino]-1-Phenylbutan-2-Yl}benzamide
Reactant of Route 4
3-Hydroxy-N-{(2s,3r)-3-Hydroxy-4-[(2-Methylpropyl){[5-(1,2-Oxazol-5-Yl)thiophen-2-Yl]sulfonyl}amino]-1-Phenylbutan-2-Yl}benzamide
Reactant of Route 5
3-Hydroxy-N-{(2s,3r)-3-Hydroxy-4-[(2-Methylpropyl){[5-(1,2-Oxazol-5-Yl)thiophen-2-Yl]sulfonyl}amino]-1-Phenylbutan-2-Yl}benzamide
Reactant of Route 6
Reactant of Route 6
3-Hydroxy-N-{(2s,3r)-3-Hydroxy-4-[(2-Methylpropyl){[5-(1,2-Oxazol-5-Yl)thiophen-2-Yl]sulfonyl}amino]-1-Phenylbutan-2-Yl}benzamide

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